molecular formula C6H6N2O B11717344 4-Methyloxazole-5-acetonitrile

4-Methyloxazole-5-acetonitrile

Cat. No.: B11717344
M. Wt: 122.12 g/mol
InChI Key: KVNYTYKJVJDLON-UHFFFAOYSA-N
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Description

4-Methyloxazole-5-acetonitrile is a high-purity heterocyclic compound of significant interest in synthetic and medicinal chemistry research . Its structure integrates a 4-methyloxazole core with a synthetically versatile acetonitrile (-CH 2 CN) substituent at the 5-position . The research relevance of this compound stems from the combined properties of its constituent parts. The oxazole scaffold is a privileged structure found in numerous natural products and bioactive molecules, known to impart a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The acetonitrile functional group serves as a critical synthetic handle, providing a reactive site for further chemical elaboration . The nitrile group can be transformed into other valuable functional groups, such as amines via reduction or carboxylic acids via hydrolysis, making it a versatile precursor in multi-step synthesis . This allows researchers to use this compound as a key building block for generating libraries of novel derivatives for biological screening and structure-activity relationship (SAR) studies . While detailed proprietary syntheses are not fully disclosed, the compound is structurally related to key intermediates used in industrial processes, most notably in the synthesis of pyridoxine (Vitamin B6) . In organic synthesis, it can participate in various methodologies, including metal-catalyzed cyanomethylation reactions, to construct more complex, nitrile-containing molecular architectures . Key Features: • Serves as a versatile bifunctional building block • Features a biologically relevant oxazole core • Contains a transformable nitrile group for diversification • Useful for drug discovery and materials science Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1,3-oxazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNYTYKJVJDLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Pathways of 4 Methyloxazole 5 Acetonitrile in Organic Transformations

Transformations Involving the Nitrile (–C≡N) Group

The acetonitrile (B52724) moiety in 4-Methyloxazole-5-acetonitrile is a versatile functional group that can undergo a variety of chemical modifications. These transformations primarily involve the manipulation of the carbon-nitrogen triple bond.

Derivatization to Carboxylic Acid and Amide Functionalities

The nitrile group of this compound can be hydrolyzed to yield either a carboxylic acid or an amide. This process can be catalyzed by either acid or base. The reaction typically proceeds in two stages, with the initial hydrolysis product being the amide, which can then be further hydrolyzed to the carboxylic acid.

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid, 4-methyloxazole-5-acetic acid, and an ammonium (B1175870) salt. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Acid-Catalyzed Hydrolysis of this compound
StepDescription
1 Protonation of the nitrile nitrogen by an acid catalyst.
2 Nucleophilic attack of water on the activated nitrile carbon.
3 Deprotonation to form a neutral intermediate.
4 Tautomerization to the amide, 4-methyloxazole-5-acetamide.
5 Protonation of the amide carbonyl oxygen.
6 Nucleophilic attack of water on the carbonyl carbon.
7 Proton transfer and elimination of ammonia (B1221849).
8 Deprotonation to yield 4-methyloxazole-5-acetic acid.

Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide (B78521). This initially forms the salt of the carboxylic acid and ammonia gas. To obtain the free carboxylic acid, the resulting solution must be acidified. By carefully controlling the reaction conditions, it is possible to selectively stop the hydrolysis at the amide stage. For instance, a mild alkaline hydrolysis protocol using sodium hydroxide in a mixed solvent system at room temperature has been shown to selectively convert nitriles to primary amides.

Base-Catalyzed Hydrolysis of this compound
StepDescription
1 Nucleophilic attack of a hydroxide ion on the nitrile carbon.
2 Protonation of the resulting anion by water to form an imidic acid.
3 Tautomerization to the amide, 4-methyloxazole-5-acetamide.
4 Nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.
5 Formation of a tetrahedral intermediate.
6 Elimination of the amide anion.
7 Deprotonation of the carboxylic acid to form the carboxylate salt.
8 (Upon acidification) Protonation of the carboxylate to yield 4-methyloxazole-5-acetic acid.

Reduction to Amine Derivatives

The nitrile group of this compound can be reduced to a primary amine, 2-(4-methyloxazol-5-yl)ethanamine. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically involves treating the nitrile with LiAlH₄ in an ethereal solvent, followed by an aqueous workup to protonate the resulting amine.

The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This initial addition forms an imine anion, which is then further reduced by another hydride transfer to form a dianion. Subsequent quenching with water protonates the nitrogen to yield the primary amine.

Reduction of this compound with LiAlH₄
ReagentProductGeneral Conditions
Lithium Aluminum Hydride (LiAlH₄)2-(4-methyloxazol-5-yl)ethanamineEthereal solvent (e.g., diethyl ether, THF), followed by aqueous workup.
Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Ni)2-(4-methyloxazol-5-yl)ethanamineHigh pressure and temperature, often with a catalyst.

Catalytic hydrogenation is another method for the reduction of nitriles. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. However, these conditions can sometimes lead to the formation of secondary and tertiary amines as byproducts due to the reaction of the initially formed primary amine with reaction intermediates.

Participation in Cyanomethylation Reactions

Cyanomethylation involves the introduction of a cyanomethyl group (–CH₂CN) onto a substrate. While acetonitrile itself is a common source for the cyanomethyl group in such reactions, derivatives like this compound can potentially participate in similar transformations. The acidic nature of the α-protons of the acetonitrile group allows for deprotonation by a strong base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles.

The mechanistic pathway for such a reaction would likely involve the deprotonation of this compound at the carbon adjacent to the nitrile group to form a resonance-stabilized carbanion. This carbanion would then act as a nucleophile, attacking an electrophilic substrate. The specific conditions would depend on the nature of the electrophile and the strength of the base required for deprotonation.

Reactions of the Oxazole (B20620) Heterocyclic Ring System

The oxazole ring in this compound is an aromatic heterocycle that can participate in both substitution and cycloaddition reactions. Its reactivity is influenced by the presence of the nitrogen and oxygen heteroatoms, as well as the methyl and acetonitrile substituents.

Electrophilic and Nucleophilic Substitution Patterns on the Oxazole Core

The oxazole ring is generally considered to be electron-rich, but less so than imidazole. Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, especially when activating (electron-donating) groups are present. However, in this compound, the C5 position is already substituted. The methyl group at the C4 position is an electron-donating group, which would activate the ring towards electrophilic attack. The acetonitrile group at the C5 position is electron-withdrawing, which would deactivate the ring. The most likely position for electrophilic attack on the this compound ring would be the C2 position, as it is the most electron-rich unsubstituted carbon.

Nucleophilic aromatic substitution on the oxazole ring is also possible, particularly when a good leaving group is present. The most favorable positions for nucleophilic attack on azole rings are generally the C2 and C4 positions. For this compound, nucleophilic attack would be most likely to occur at the C2 position, especially if a suitable leaving group were present at that position. The electron-withdrawing nature of the nitrogen atom facilitates nucleophilic attack at this position.

Predicted Reactivity of the this compound Ring
Reaction TypePreferred Position of AttackInfluencing Factors
Electrophilic SubstitutionC2Activating effect of the C4-methyl group; directing effect of the heteroatoms.
Nucleophilic SubstitutionC2Electron-withdrawing effect of the ring nitrogen; would require a leaving group at C2.

Cycloaddition Chemistry of the Oxazole Ring (e.g., Diels-Alder Reactions)

Oxazoles can function as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity is particularly well-documented in the synthesis of pyridoxine (B80251) (Vitamin B6) and its derivatives. In these syntheses, a substituted oxazole reacts with a dienophile to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction or other rearrangement to form the pyridine (B92270) ring.

For this compound, the oxazole ring can act as the diene. The reaction would proceed fastest with electron-withdrawing groups on the dienophile. For example, a reaction with an electron-deficient alkene like diethyl maleate (B1232345) would be expected to proceed via a concerted mechanism. The initial cycloaddition would form a bicyclic adduct. This adduct is often unstable and can eliminate a molecule (such as water or an alcohol if an alkoxy-substituted oxazole is used) to form the aromatic pyridine ring.

Diels-Alder Reaction of this compound
Reaction ComponentRoleExamples
This compoundDiene-
DienophileReactantDiethyl maleate, maleic anhydride (B1165640), other electron-deficient alkenes.
ProductPyridine derivativeThe specific structure would depend on the dienophile used and subsequent reaction steps.

This cycloaddition chemistry provides a powerful method for the construction of highly substituted pyridine rings, which are important structural motifs in many biologically active molecules.

Ring Opening and Rearrangement Processes of Oxazoles

The oxazole ring, while aromatic, can participate in a variety of transformations that involve cleavage and reorganization of its structure. These processes are fundamental to the synthetic utility of oxazoles, allowing for their conversion into other important structural motifs.

The Cornforth rearrangement is another characteristic thermal rearrangement of oxazoles, specifically 4-acyloxazoles. This reaction involves the exchange of the acyl substituent at the C-4 position with the substituent at the C-5 position. The mechanism is believed to proceed through a pericyclic ring-opening to form a nitrile ylide intermediate, which then undergoes a -dipolar cyclization to furnish the rearranged oxazole. While this compound itself does not possess a C-4 acyl group, this rearrangement is a key aspect of general oxazole reactivity, highlighting the dynamic nature of the ring system under thermal conditions.

Photochemical transformations of oxazoles also lead to significant rearrangements. Upon UV irradiation, oxazoles can undergo ring-opening to form intermediates such as nitrile ylides and azirines. These highly reactive species can then cyclize in different ways to produce isomeric oxazoles or other heterocyclic systems, a process known as phototransposition.

Lastly, the Dimroth rearrangement , a well-known process in heterocyclic chemistry, involves the translocation of endocyclic and exocyclic heteroatoms. This rearrangement is common in nitrogen-containing heterocycles like triazoles and pyrimidines. Its applicability to oxazoles is less common and typically requires specific functionalities that facilitate the ring-opening and closing sequence, which involves the exchange of the ring nitrogen atom with an exocyclic nitrogen atom.

Rearrangement TypeDescriptionRelevance to this compound
Diels-Alder Reaction The oxazole ring acts as a diene in a [4+2] cycloaddition, followed by rearrangement of the adduct to form a pyridine ring.Highly relevant; a key step in the synthesis of Vitamin B6 from 4-methyloxazole (B41796) precursors.
Cornforth Rearrangement Thermal rearrangement of 4-acyloxazoles leading to an exchange of substituents between the C-4 and C-5 positions.Indirectly relevant; demonstrates the potential for thermal isomerization in the oxazole ring system.
Photochemical Rearrangement UV light-induced ring-opening to nitrile ylide intermediates, followed by recyclization to form isomers.Potentially relevant; illustrates a pathway for isomerization under photochemical conditions.
Dimroth Rearrangement Translocation of endocyclic and exocyclic nitrogen atoms.Less relevant; more common in other nitrogen heterocycles and requires specific exocyclic nitrogen groups.

Reactivity at the C-4 Methyl Group Adjacent to the Oxazole Ring

The methyl group at the C-4 position of the oxazole ring is not merely a passive substituent. Its proximity to the aromatic ring influences its reactivity, making it a site for various chemical modifications. The acidity of the protons on this methyl group is increased due to the electron-withdrawing nature of the adjacent oxazole ring, rendering them susceptible to deprotonation by strong bases.

Deprotonation of the C-4 methyl group using strong bases, such as lithium diisopropylamide (LDA) or n-butyllithium, would generate a carbanionic species. This nucleophilic intermediate can then be engaged in a variety of carbon-carbon bond-forming reactions. For example, it could react with electrophiles like aldehydes and ketones in aldol-type condensation reactions to extend the side chain at the C-4 position. Alkylation with alkyl halides is another plausible transformation, allowing for the introduction of more complex alkyl groups.

Furthermore, the C-4 methyl group is analogous to a benzylic position, suggesting it could undergo radical reactions. Under appropriate conditions, such as using N-bromosuccinimide (NBS) with a radical initiator, selective halogenation of the methyl group could be achieved. This would provide a 4-(halomethyl)oxazole derivative, a versatile intermediate for subsequent nucleophilic substitution reactions.

Reaction TypeReagentsPotential Product
Deprotonation/Condensation 1. Strong Base (e.g., LDA) 2. Aldehyde/Ketone (R₂C=O)4-(2-hydroxyalkyl)oxazole-5-acetonitrile
Deprotonation/Alkylation 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X)4-(alkyl)oxazole-5-acetonitrile
Radical Halogenation N-Bromosuccinimide (NBS), Initiator4-(bromomethyl)oxazole-5-acetonitrile

Elucidation of Reaction Mechanisms and Intermediates in Transformations Involving this compound

Understanding the detailed mechanisms and identifying key intermediates are crucial for controlling and optimizing the transformations of this compound.

As previously mentioned, the mechanism of the Diels-Alder reaction in Vitamin B6 synthesis involves a concerted [4+2] cycloaddition between the 4-methyloxazole derivative and a dienophile. This step leads to the formation of a bridged bicyclic adduct. Subsequent acid-catalyzed aromatization proceeds through protonation, ring-opening of the oxygen bridge, and elimination to form the stable pyridine aromatic ring.

In the context of transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, the mechanisms are well-established. For instance, a Suzuki coupling involving a halogenated this compound derivative would proceed via a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the oxazole.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Palladium-catalyzed direct C-H activation offers an alternative, more atom-economical route for functionalization. The mechanism of these reactions is often more complex and can be catalyst-dependent. A common pathway involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a base or a ligand on the metal center. Deuterium-labeling experiments can be employed to determine if C-H bond cleavage is the rate-determining step of the reaction.

Role of Specific Reagents and Catalysts in Defined Mechanistic Pathways

The outcome and efficiency of reactions involving this compound are highly dependent on the choice of reagents and catalysts. Each component plays a specific role in the mechanistic pathway.

In palladium-catalyzed reactions , the choice of ligand is critical for controlling reactivity and selectivity. For direct C-H arylation of oxazoles, bidentate phosphine (B1218219) ligands have been shown to be effective. The catalyst precursor, such as Pd(OAc)₂, is activated under the reaction conditions to form the catalytically active Pd(0) species. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often essential, not only to neutralize acidic byproducts but also to participate in the C-H activation step.

In the Diels-Alder reaction , the key reagent is the dienophile, whose electronic properties dictate the reaction rate. Electron-deficient alkenes are typically used to react with the electron-rich oxazole diene. The reaction is often performed at elevated temperatures, although catalysis with Lewis acids can sometimes lower the required temperature.

For reactions involving the C-4 methyl group , the choice of base is paramount. Strong, non-nucleophilic bases like LDA are required to achieve deprotonation without competing addition to the nitrile or the oxazole ring.

Reaction TypeCatalyst/ReagentRole in Mechanism
Palladium-Catalyzed Cross-Coupling Pd(0) complex (e.g., from Pd(OAc)₂)Catalyzes the oxidative addition/reductive elimination cycle.
Phosphine LigandsStabilize the palladium center and influence its reactivity and selectivity.
Base (e.g., K₂CO₃)Facilitates the transmetalation step and neutralizes byproducts.
Diels-Alder Cycloaddition HeatProvides activation energy for the cycloaddition.
Dienophile (e.g., diethyl maleate)The 2π electron component that reacts with the oxazole diene.
Acid (in aromatization step)Catalyzes the elimination and rearrangement to the pyridine ring.

Application of Spectroscopic and Computational Approaches for Mechanistic Understanding

A combination of spectroscopic and computational methods provides powerful tools for elucidating the complex reaction mechanisms of this compound.

Spectroscopic techniques are indispensable for the characterization of reactants, products, and, in some cases, reaction intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the structure of organic molecules, and changes in chemical shifts can provide evidence for complexation with catalysts. For example, the formation of vanadium-oxazole complexes leads to considerable shifts in the NMR signals of the oxazoline (B21484) ring protons and carbons. Mass spectrometry (MS) is used to determine molecular weights and fragmentation patterns, confirming the identity of products. Infrared (IR) spectroscopy is useful for monitoring the presence of key functional groups, such as the nitrile group (-C≡N), throughout a reaction.

Computational chemistry , particularly Density Functional Theory (DFT), has become a vital tool for gaining deeper insight into reaction mechanisms that are difficult to probe experimentally. DFT calculations can be used to:

Model the three-dimensional structures of reactants, intermediates, and transition states.

Calculate the energy profile of a reaction pathway, helping to identify the rate-determining step and predict the feasibility of a proposed mechanism.

Analyze the electronic properties of molecules, such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, to understand and predict regioselectivity and reactivity. For instance, computational studies on the excited states of oxazole have been used to investigate the pathways of photochemical rearrangements, suggesting that ring-opening and ring-closure processes occur on the S1 potential energy surface.

MethodApplication in Mechanistic StudiesExamples
NMR Spectroscopy Structural elucidation of products and stable intermediates; monitoring reaction progress.Characterization of Diels-Alder adducts; observing chemical shifts upon catalyst coordination.
Mass Spectrometry Identification of products and intermediates by molecular weight and fragmentation.Confirming the mass of synthesized oxazole derivatives.
IR Spectroscopy Tracking changes in functional groups during a reaction.Monitoring the disappearance of starting materials and appearance of product peaks.
Density Functional Theory (DFT) Calculating reaction energy profiles; modeling transition state structures; predicting reactivity.Investigating the mechanism of Dimroth rearrangements; studying the electronic structure of oxazole derivatives.

Strategic Applications of 4 Methyloxazole 5 Acetonitrile As a Chemical Building Block

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic importance of 4-methyloxazole-5-acetonitrile lies in its ability to be transformed into more complex molecular architectures. The oxazole (B20620) moiety provides a stable heterocyclic core, while the acetonitrile (B52724) group offers a reactive site for various chemical modifications.

A significant application of this compound is its role as a precursor in the synthesis of Vitamin B6 (pyridoxine) and its derivatives. googleapis.comgoogle.com The industrial synthesis of Vitamin B6 often employs a Diels-Alder reaction between an oxazole, such as a derivative of 4-methyloxazole (B41796), and a suitable dienophile. googleapis.commdpi.com Specifically, 5-cyano-4-methyloxazole, which is closely related to and can be synthesized from this compound, is a preferred oxazole in this synthetic route. googleapis.com The resulting adduct undergoes rearrangement and subsequent hydrolysis to yield the final pyridoxine (B80251) structure. google.com This pathway highlights the importance of the oxazole ring in constructing the pyridine (B92270) core of Vitamin B6.

Precursor/IntermediateTarget MoleculeKey Reaction Type
This compound derivativeVitamin B6 (Pyridoxine)Diels-Alder Reaction
5-Cyano-4-methyloxazolePyridoxine PrecursorDiels-Alder Reaction
4-Methyl-5-alkoxy-oxazolePyridoxine PrecursorDiels-Alder Reaction

This table outlines the role of 4-methyloxazole derivatives in the synthesis of Vitamin B6.

Beyond its application in Vitamin B6 synthesis, this compound is a valuable starting material for the construction of other nitrogen-containing heterocyclic systems. mdpi.com The nitrile group can be readily converted into other functional groups, such as amines or amides, which can then participate in cyclization reactions to form new rings. For instance, the reduction of the nitrile to an amine provides a nucleophilic center that can react with electrophiles to build larger heterocyclic frameworks. Additionally, the oxazole ring itself can be a precursor to other heterocycles through ring-opening and rearrangement reactions. This versatility allows for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. ntnu.no

Starting MaterialReaction TypeResulting Heterocyclic System
This compoundReduction of nitrile, then cyclizationVarious nitrogen-containing heterocycles
This compoundHydrolysis of nitrile, then cyclizationVarious nitrogen-containing heterocycles
Amides and KetonesPalladium-Catalyzed C-H ActivationOxazole Derivatives. researchgate.net

This table illustrates the utility of this compound in synthesizing diverse heterocyclic systems.

Utilization in Multi-Component Reactions for Constructing Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. scirp.org this compound and its derivatives, particularly amino-substituted oxazoles, are valuable components in such reactions. The amino group can act as a nucleophile, participating in condensations with carbonyl compounds and other electrophiles to generate a wide array of heterocyclic structures. frontiersin.org For example, the three-component reaction of 3-amino-5-methylisoxazole, an aldehyde, and a CH-acid can lead to the formation of complex fused heterocyclic systems. scirp.orgresearchgate.net The efficiency and atom economy of MCRs, combined with the versatility of the oxazole scaffold, make this a highly attractive strategy for generating libraries of diverse molecules for drug discovery and other applications. mdpi.com

Reaction Component 1Reaction Component 2Reaction Component 3Resulting Structure
3-Amino-5-methylisoxazoleAromatic AldehydeMercaptoacetic acidIsoxazolo[2,3-c] Current time information in St Louis, MO, US.nih.govthiadiazepin-2-ones. scirp.org
AminoazoleCarbonyl CompoundCH-AcidDiverse Heterocycles. frontiersin.org

This table showcases the application of oxazole derivatives in multi-component reactions to build molecular diversity.

Advanced Organic Synthesis Methodologies Incorporating this compound

Modern organic synthesis is increasingly focused on the development of efficient and sustainable methodologies. numberanalytics.com Advanced techniques such as microwave-assisted organic synthesis (MAOS) and solvent-free reactions are being employed to accelerate reaction rates, improve yields, and reduce environmental impact. mdpi.comrsc.org The synthesis of heterocyclic compounds, including those derived from this compound, has benefited from these advancements. For example, microwave irradiation has been shown to be effective in promoting the synthesis of various nitrogen- and oxygen-containing heterocycles, often leading to shorter reaction times and higher yields compared to conventional heating methods. rsc.org Furthermore, the development of novel catalytic systems, including metal-free and photocatalytic approaches, offers new avenues for the functionalization and elaboration of the this compound scaffold. rsc.orgorgsyn.org These advanced methodologies are crucial for the efficient and environmentally benign synthesis of complex molecules derived from this versatile building block.

Synthesis MethodologyKey FeatureApplication Example
Microwave-Assisted Organic Synthesis (MAOS)Rapid heating, shorter reaction timesSynthesis of coumarin (B35378) derivatives and other heterocycles. rsc.org
Solvent-Free ReactionsReduced environmental impact, high atom economySynthesis of polyaromatic compounds and diacylfuroxans. mdpi.com
PhotocatalysisUse of light to drive reactionsThioacetalization of aldehydes, synthesis of 1,3-thiazolidin-4-ones. mdpi.com

This table highlights advanced synthesis methods that can be applied to reactions involving this compound.

Analytical and Spectroscopic Techniques for Characterization in Research of 4 Methyloxazole 5 Acetonitrile

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Methyloxazole-5-acetonitrile, providing detailed information about the carbon-hydrogen framework. Through ¹H and ¹³C NMR, the precise arrangement of atoms and the chemical environment of each nucleus can be determined.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide insight into their local electronic environment. For this compound, the spectrum is expected to show distinct signals for the methyl group protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the single proton on the oxazole (B20620) ring.

In ¹³C NMR spectroscopy, signals correspond to the unique carbon atoms within the molecule. This technique is particularly useful for identifying the carbon atoms of the oxazole ring, the methyl group, the methylene group, and the nitrile functional group. The chemical shift of the nitrile carbon is a key diagnostic peak. For instance, the nitrile carbon in similar structures typically appears around δ ~115 ppm. The oxazole ring protons are expected in the δ 8.0–8.5 ppm region.

Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further confirming the structural assignment.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusTechniquePredicted Chemical Shift (δ)MultiplicityNotes
¹H¹H NMR~ 2.4 ppmSingletMethyl group (CH₃) protons at position 4.
¹H¹H NMR~ 3.9 ppmSingletMethylene group (-CH₂CN) protons at position 5.
¹H¹H NMR~ 8.0 - 8.5 ppmSingletOxazole ring proton at position 2.
¹³C¹³C NMR~ 12 ppmQuartetMethyl carbon (CH₃) at position 4.
¹³C¹³C NMR~ 15 ppmTripletMethylene carbon (-CH₂CN) at position 5.
¹³C¹³C NMR~ 115 ppmSingletNitrile carbon (-C≡N).
¹³C¹³C NMR~ 125 ppmSingletQuaternary carbon (C5) of the oxazole ring.
¹³C¹³C NMR~ 148 ppmSingletQuaternary carbon (C4) of the oxazole ring.
¹³C¹³C NMR~ 151 ppmDoubletMethine carbon (C2) of the oxazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. Given the molecular formula C₆H₆N₂O, the expected monoisotopic mass is 122.0480 g/mol , and the molecular weight is 122.12 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

Under harsher ionization conditions, such as Electron Ionization (EI) often used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion undergoes fragmentation. The resulting pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways could include the loss of the methyl group, the acetonitrile moiety, or cleavage of the oxazole ring. Analyzing these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

Table 2: Expected Mass Spectrometry Data for this compound

Ionization ModeIon Observedm/z (calculated)Significance
ESI (Positive)[M+H]⁺123.0553Confirms molecular weight.
EI[M]⁺122.0480Molecular ion, indicates stability.
EI[M-CH₃]⁺107.0345Loss of the methyl group.
EI[M-CH₂CN]⁺82.0287Loss of the acetonitrile side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by molecular vibrations.

The IR spectrum of this compound is distinguished by a sharp and intense absorption band characteristic of the nitrile (C≡N) stretching vibration. This peak is typically observed in the range of 2200-2260 cm⁻¹. Specifically for this compound, the band is expected near 2240 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretch2850 - 3000Medium
C≡N (Nitrile)Stretch~2240 Sharp, Strong
C=N (Oxazole)Stretch1620 - 1680Medium
C=C (Oxazole)Stretch1500 - 1600Medium-Variable
C-O (Oxazole)Stretch1050 - 1250Strong

X-ray Crystallography for Solid-State Structure Determination in Synthetic Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure.

The analysis yields highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the oxazole ring and reveal the exact conformation of the acetonitrile substituent relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or π-stacking that influence the material's bulk properties. While the specific crystal structure of this compound is not detailed in the available literature, the technique remains the gold standard for absolute structure confirmation in synthetic studies involving novel heterocyclic compounds.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound during and after its synthesis.

Thin Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. By comparing the retention factor (Rf) of the product spot to that of the starting materials on a silica (B1680970) gel plate, chemists can determine when a reaction is complete.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for both purification (preparative HPLC) and purity analysis (analytical HPLC). For purity assessment of this compound, a reversed-phase C18 column with a mobile phase gradient, such as acetonitrile and water, is often employed. The resulting chromatogram provides a precise measure of purity by showing the area percentage of the main product peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile compounds like this compound. The gas chromatogram indicates the purity of the sample, while the mass spectrometer provides a mass spectrum for the eluted peak, confirming the identity of the compound and any volatile impurities.

Table 4: Summary of Chromatographic Methods for this compound

TechniquePurposeTypical Stationary PhaseTypical Mobile PhaseInformation Obtained
TLCReaction Monitoring, Purity CheckSilica GelEthyl Acetate (B1210297)/Hexane mixtureRetention factor (Rf), Presence of impurities.
HPLCPurification, Purity QuantificationC18 SilicaAcetonitrile/Water gradientRetention time, Quantitative purity (%).
GC-MSPurity Assessment, IdentificationCapillary column (e.g., DB-5)Inert gas (e.g., Helium)Retention time, Mass spectrum for identification.

Q & A

Q. What are the common synthetic routes for 4-Methyloxazole-5-acetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of structurally similar nitriles. For example, a protocol using 4-methylthiazole and bromobenzonitrile with potassium acetate and palladium(II) acetate in dimethylacetamide at 115°C for 24 hours achieved a 38% yield after column chromatography purification . Key variables include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (0.1–0.2 eq.), and temperature control to minimize side reactions.

Q. How can researchers characterize the functional groups and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Use 1H^1H and 13C^{13}C NMR to identify the oxazole ring protons (δ 8.0–8.5 ppm) and nitrile carbon (δ ~115 ppm) .
  • IR Spectroscopy : Confirm the nitrile group via a sharp absorption band near 2240 cm1^{-1} .
  • Mass Spectrometry : Validate molecular weight with ESI-MS or GC-MS, observing the [M+H]+^+ peak corresponding to C7 _7H7 _7N2 _2O .
  • HPLC : Assess purity using a C18 column with acetonitrile/water gradients .

Q. What are the key reactivity patterns of the oxazole and nitrile groups in this compound?

  • Methodological Answer :
  • Nitrile Group : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions (e.g., LiAlH4 _4 to form amines) .
  • Oxazole Ring : Electrophilic substitution occurs at the 2- and 5-positions; halogenation or alkylation reactions are feasible under mild acidic conditions .
  • Cross-Coupling : The nitrile moiety enables Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(II) acetate vs. Pd(PPh3 _3)4 _4 to balance activity and stability. Evidence shows Pd(II) acetate reduces side-product formation in heterocyclic systems .
  • Solvent Effects : Compare dimethylacetamide (high polarity) with THF or DMF; polar solvents improve solubility of intermediates .
  • Additives : Include phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track nitrile consumption and adjust reaction time dynamically .

Q. How should researchers address contradictions in spectroscopic data for this compound analogs?

  • Methodological Answer :
  • Error Analysis : Quantify instrument precision (e.g., NMR shimming, mass calibration) and sample preparation consistency (e.g., drying time, solvent purity) .
  • Computational Validation : Compare experimental 1H^1H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to resolve ambiguities in peak assignments .
  • Multi-Technik Correlation : Cross-reference IR carbonyl stretches with X-ray crystallography data (if crystals are obtainable) to confirm structural conformers .

Q. What computational strategies are effective for predicting the reactivity of this compound in complex reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites via Fukui indices .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to model reaction pathways and transition states .
  • Docking Studies : For biological applications, use AutoDock Vina to assess binding affinity with target proteins (e.g., enzymes in WDR5 degraders) .

Data Presentation Guidelines

  • Tables : Include reaction optimization data (e.g., catalyst, solvent, yield) and spectroscopic assignments (δ values, absorption bands) .
  • Figures : Use schematics for synthetic pathways, annotated with critical intermediates and byproducts .
  • Appendices : Compile raw chromatograms, spectral copies, and computational input files for reproducibility .

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